Spiro[3.5]nonan-2-amine hydrochloride
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Overview
Description
Spiro[3.5]nonan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN . It is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H . The molecular weight of this compound is 175.7 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 175.7 . The storage temperature is room temperature .Scientific Research Applications
Antiviral Activity
- Synthesis and Antiviral Activity Evaluation : Spiro compounds, including some derivatives of spiro[cyclopropane-1,2'-adamantan]-2-amines, have been evaluated for their antiviral activity. Specifically, certain compounds have shown inhibitory effects against the cytopathicity of the influenza A virus, indicating their potential as anti-influenza agents (Kolocouris et al., 1994).
Sensor and Probe Applications
- Spiropyran Based Recognition of Amines : Spiropyran compounds, including derivatives with amino groups, are used as detectors and fluorescence probes in environmental and bio-imaging fields. They have shown success in distinguishing different types of amines, demonstrating their utility in environmental and biological systems (Xue et al., 2020).
Material Science
- Polyimide Synthesis : Novel polyimides derived from spiro compounds, including bis(ether amine) monomers, have been synthesized. These polyimides exhibit properties such as high solubility in organic solvents, optical transparency, and excellent thermal stability, making them useful in various material science applications (Zhang et al., 2010).
Organocatalysis
- Direct Organocatalytic Asymmetric Heterodomino Reactions : Research has been conducted on using amino acids and amines to catalyze hetero-domino reactions involving various precursor enones and aldehydes. These studies contribute to the synthesis of complex organic compounds, demonstrating the catalytic capabilities of spiro compounds (Ramachary et al., 2004).
Pharmaceutical Research
- Analgesic and Opioid Receptor Agonist Discovery : The discovery of spiro compounds such as cebranopadol, which are analgesic NOP and opioid receptor agonists, highlights the pharmaceutical applications of spiro compounds. These findings contribute to the development of treatments for chronic nociceptive and neuropathic pain (Schunk et al., 2014).
Safety and Hazards
properties
IUPAC Name |
spiro[3.5]nonan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZFECHNKRQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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